3-Phenyl-3-cyclopentenecarboxylic acid
Description
3-Phenyl-3-cyclopentenecarboxylic acid is a cyclopentene-derived carboxylic acid featuring a phenyl substituent at the 3-position of the unsaturated five-membered ring. This compound combines the reactivity of a conjugated cyclopentene system with the aromatic characteristics of the phenyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-phenylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,13,14) |
InChI Key |
FPLXHQYZDPZBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
3-Oxocyclopent-1-enecarboxylic Acid
- Structure : Features a ketone group at the 3-position instead of a phenyl group.
- Properties : The electron-withdrawing oxo group increases acidity (pKa ~2.5–3.0) compared to the phenyl-substituted analog.
- Applications : Likely serves as a precursor for heterocyclic synthesis due to its reactive α,β-unsaturated carbonyl system.
1-(3-Chlorophenyl)cyclopentanecarboxylic Acid
- Structure : Substitutes phenyl with a 3-chlorophenyl group on a saturated cyclopentane ring.
- The chloro group enhances lipophilicity (logP ~3.5 estimated) and may influence toxicity (H302 hazard).
- Applications : Used in medicinal chemistry for halogen-directed drug design.
3-pentadecylcyclopentane-1-carboxylic Acid
- Structure : Contains a long aliphatic chain (pentadecyl) on a saturated cyclopentane.
- Properties : High logP (6.97) indicates extreme lipophilicity, suitable for lipid-based formulations or surfactants.
- Applications: Potential use in polymer science or as a bioavailable prodrug component.
Saturated vs. Unsaturated Ring Systems
Functional Group Modifications
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Phenolic acid with a propenoic acid chain.
- Properties: Antioxidant activity due to phenolic hydroxyl groups; water-soluble (logP ~1.1).
- Applications : Widely used in cosmetics, nutraceuticals, and as a reference standard.
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
- Structure: Boc-protected amino group on cyclopentane.
- Properties : Enhanced stability for peptide synthesis (MW 229.27).
- Applications : Intermediate in peptidomimetic drug design.
Data Table: Key Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Phenyl-3-cyclopentenecarboxylic acid, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization strategies or Friedel-Crafts acylation. For example, cyclopentane ring formation can be achieved via acid-catalyzed intramolecular cyclization of precursor dienes. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst selection (e.g., Lewis acids like AlCl₃) significantly influence yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. How should researchers characterize the structural integrity and purity of 3-Phenyl-3-cyclopentenecarboxylic acid?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclopentene ring and phenyl group positions (e.g., δ 7.2–7.4 ppm for aromatic protons).
- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What safety protocols are critical when handling 3-Phenyl-3-cyclopentenecarboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Control : Local exhaust ventilation and closed systems to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-Phenyl-3-cyclopentenecarboxylic acid in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclopentene ring’s strained geometry may enhance reactivity in Diels-Alder reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing transition states).
- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) to guide drug design .
Q. What experimental strategies resolve contradictions in reported solubility data for 3-Phenyl-3-cyclopentenecarboxylic acid?
- Methodological Answer :
- Standardized Solubility Assays : Conduct parallel experiments in buffered solutions (pH 2–10) at 25°C using HPLC or gravimetric analysis.
- Temperature-Dependent Studies : Measure solubility at 10°C intervals (0–50°C) to identify thermodynamic trends.
- Co-Solvent Systems : Test binary solvent mixtures (e.g., ethanol/water) to enhance solubility for biological assays .
Q. What in vitro assays are most effective for evaluating the biological activity of 3-Phenyl-3-cyclopentenecarboxylic acid derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., COX-2 inhibition via prostaglandin E₂ quantification).
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-ligand competition for G-protein-coupled receptors).
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- Metabolic Stability : Liver microsome incubation (human/rat) with LC-MS analysis to track compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
